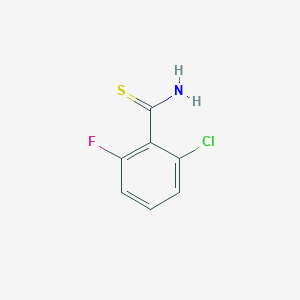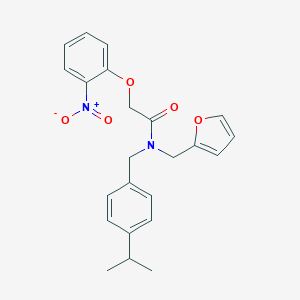![molecular formula C22H29N3O2 B363646 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione CAS No. 1008189-16-9](/img/structure/B363646.png)
3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione, also known as ADAM-9, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research.
Wirkmechanismus
The exact mechanism of action of 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. By inhibiting the activity of MMPs, 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione is able to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione is its specificity for MMPs, which makes it a potentially safer and more effective alternative to other MMP inhibitors that have been studied in the past. However, one limitation of 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione is that it is a relatively new compound, and more research is needed to fully understand its safety and efficacy.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione. One area of interest is the development of new cancer therapies that incorporate 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione. Additionally, further research is needed to fully understand the mechanism of action of 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione, as well as its potential applications in the treatment of other diseases such as Alzheimer's disease and arthritis. Finally, more research is needed to fully understand the safety and efficacy of 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione, particularly in human clinical trials.
Synthesemethoden
3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione is synthesized through a multi-step process that involves the reaction of adamantane-1-carboxylic acid with 4-(dimethylamino)phenylhydrazine to form an intermediate product. This is then reacted with phosgene to produce the final product, 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione.
Wissenschaftliche Forschungsanwendungen
3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and arthritis.
Eigenschaften
IUPAC Name |
3-(1-adamantylamino)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-24(2)17-3-5-18(6-4-17)25-20(26)10-19(21(25)27)23-22-11-14-7-15(12-22)9-16(8-14)13-22/h3-6,14-16,19,23H,7-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJXEXFOESKBCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{2-[4-(Methoxycarbonyl)benzylidene]hydrazino}benzoic acid](/img/structure/B363607.png)
![5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B363610.png)



![N-(2-furylmethyl)-N-[(3-methyl-2-thienyl)methyl]-2-nitrobenzamide](/img/structure/B363637.png)
![ethyl [5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B363642.png)

![3-(2-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acrylamide](/img/structure/B363648.png)
